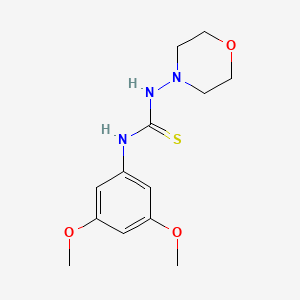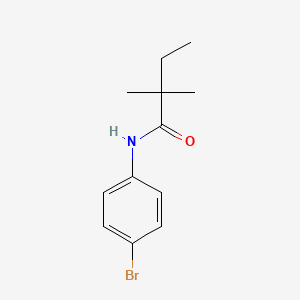
N-2-naphthyl-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-naphthyl-2-(trifluoromethyl)benzamide, also known as NTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. NTB is a white crystalline powder that is soluble in organic solvents and has a melting point of 152-154 °C.
作用機序
N-2-naphthyl-2-(trifluoromethyl)benzamide inhibits TRPM8 by binding to a specific site on the channel. This binding results in a conformational change in the channel that prevents the flow of ions through the channel. This inhibition of TRPM8 activity has been shown to reduce cold sensitivity and pain perception in animal models.
Biochemical and Physiological Effects:
N-2-naphthyl-2-(trifluoromethyl)benzamide has been shown to have a specific effect on TRPM8 channels, which are primarily expressed in sensory neurons. By inhibiting TRPM8, N-2-naphthyl-2-(trifluoromethyl)benzamide can reduce the sensitivity of these neurons to cold stimuli and reduce pain perception. This effect has been demonstrated in animal models, where N-2-naphthyl-2-(trifluoromethyl)benzamide has been shown to reduce cold sensitivity and pain behavior.
実験室実験の利点と制限
One advantage of using N-2-naphthyl-2-(trifluoromethyl)benzamide in lab experiments is its selectivity for TRPM8 channels. This allows researchers to specifically study the function and regulation of TRPM8 without affecting other ion channels. However, a limitation of using N-2-naphthyl-2-(trifluoromethyl)benzamide is its potential off-target effects on other TRP channels or ion channels. Additionally, the effectiveness of N-2-naphthyl-2-(trifluoromethyl)benzamide may vary depending on the experimental conditions, such as the concentration of N-2-naphthyl-2-(trifluoromethyl)benzamide used.
将来の方向性
There are several future directions for research involving N-2-naphthyl-2-(trifluoromethyl)benzamide. One potential area of study is the development of more potent and selective TRPM8 inhibitors based on the structure of N-2-naphthyl-2-(trifluoromethyl)benzamide. Another area of research is the investigation of the physiological and pathological roles of TRPM8 channels in various diseases, such as chronic pain and cancer. Additionally, the use of N-2-naphthyl-2-(trifluoromethyl)benzamide in combination with other drugs or therapies may enhance its effectiveness in treating these conditions.
合成法
N-2-naphthyl-2-(trifluoromethyl)benzamide can be synthesized through a multi-step process that involves the reaction of 2-nitrobenzoyl chloride with 2-naphthol in the presence of a base to form 2-(2-naphthyloxy)benzoyl chloride. This intermediate compound is then reacted with trifluoromethyl aniline in the presence of a base to yield N-2-naphthyl-2-(trifluoromethyl)benzamide. The synthesis process can be optimized by controlling the reaction temperature and reaction time to achieve high yields of the final product.
科学的研究の応用
N-2-naphthyl-2-(trifluoromethyl)benzamide has been used in scientific research for its potential applications in studying ion channels, particularly the transient receptor potential (TRP) channels. TRP channels are a family of ion channels that play a crucial role in various physiological processes, including pain sensation, thermoregulation, and taste perception. N-2-naphthyl-2-(trifluoromethyl)benzamide has been shown to selectively inhibit TRPM8, a TRP channel that is involved in cold sensation and pain perception. This makes N-2-naphthyl-2-(trifluoromethyl)benzamide a valuable tool for studying the function and regulation of TRPM8.
特性
IUPAC Name |
N-naphthalen-2-yl-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO/c19-18(20,21)16-8-4-3-7-15(16)17(23)22-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULCVZRVDDALLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-2-yl)-2-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5854074.png)
![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5854079.png)
![2-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5854088.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854094.png)

![2-(4-{[(4-ethylphenyl)sulfonyl]amino}phenoxy)acetamide](/img/structure/B5854103.png)

![4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5854124.png)

![4-benzyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5854130.png)

![ethyl 4-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5854142.png)

![1-[(3,4-dimethoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5854160.png)